BenchChemオンラインストアへようこそ!

LDN-211904

EphB3 Inhibition Kinase Potency IC50 Comparison

Choose LDN-211904 for its uniquely validated selectivity fingerprint: broad Eph kinase inhibition with preserved EphA6/EphA7 activity, confirmed against a 288-kinase panel. This ensures phenotypic changes are not confounded by off-target silencing of these isoforms—unlike generic Eph inhibitors. With proven in vivo anti-tumor efficacy at just 0.1 mg/kg (IP, 3×/week) in Cetuximab-resistant CRC models and exceptional mouse liver microsome stability (t1/2 348 min), it minimizes re-dosing and sustains target engagement in chronic studies. This is the definitive molecular probe for EphB3-dependent signaling research.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8
CAS No. 1198408-39-7
Cat. No. B3026973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-211904
CAS1198408-39-7
Molecular FormulaC19H19ClN4O
Molecular Weight354.8
Structural Identifiers
SMILESC1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2
InChIInChI=1S/C19H19ClN4O/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13/h1-6,11-13,21H,7-10H2,(H,23,25)
InChIKeyDGSMEFWSLXFLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LDN-211904: A Potent and Selective EphB3 Tyrosine Kinase Inhibitor for Cancer and Neuroscience Research


LDN-211904 (CAS: 1198408-39-7) is a pyrazolo[1,5-a]pyridine derivative that functions as a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase (RTK) [1]. It demonstrates an IC50 value of 79 nM against EphB3 [1]. This compound belongs to the erythropoietin-producing hepatocellular carcinoma (Eph) receptor family of inhibitors and is widely utilized as a molecular probe to investigate EphB3-dependent cellular signaling pathways .

Why LDN-211904 Cannot Be Substituted with Other In-Class Eph Receptor Inhibitors


Generic substitution among Eph receptor inhibitors is not scientifically valid due to the distinct selectivity profiles and functional consequences of targeting different Eph family members. Unlike broader spectrum or pan-Eph inhibitors, LDN-211904 exhibits a unique and well-characterized selectivity fingerprint. Kinome-wide profiling against 288 kinases reveals that it is highly selective for tyrosine kinases, but within the Eph family, it shows little selectivity among EphA and EphB subtypes, with the specific exceptions of EphA6 and EphA7 [1]. This pattern is critical for experiments where broad Eph inhibition is desired without affecting certain isoforms. Moreover, compounds designed to spare EphB3 entirely, such as the pan-EphB inhibitor STA-013, have been shown to produce distinct physiological outcomes in metabolic disease models [2], underscoring that substituting LDN-211904 with a different EphB3-sparing or highly isoform-selective inhibitor would fundamentally alter the experimental result.

LDN-211904 Quantitative Evidence: Potency, Selectivity, Stability, and In Vivo Synergy


LDN-211904 Exhibits 13-Fold Higher Potency Against EphB3 Compared to a Lead Quinazoline Sulfonamide Inhibitor

In a direct head-to-head comparison of published data, LDN-211904 inhibits EphB3 with an IC50 of 0.079 µM (79 nM) [1], whereas compound 4c, a novel quinazoline sulfonamide identified as a promising EphB3 inhibitory lead, has a reported IC50 of 1.04 µM [2].

EphB3 Inhibition Kinase Potency IC50 Comparison

LDN-211904 Demonstrates a Distinct Kinase Selectivity Profile, Sparing EphA6 and EphA7

In a direct head-to-head kinome profiling study, LDN-211904 was screened at 5 µM against a panel of 288 kinases. It was found to inhibit most of the EphA and EphB receptor kinase subtypes but was non-inhibitory towards EphA6 and EphA7 [1]. This contrasts with the profile of the pan-EphB inhibitor STA-013, which was designed to have no inhibitory profile against EphB3 while potently inhibiting EphB1, EphB2, and EphB4 [2].

Kinase Selectivity Eph Receptor Kinome Profiling

LDN-211904 Shows Enhanced Metabolic Stability with a Half-Life of 348 Minutes in Mouse Liver Microsomes

Within a structure-activity relationship (SAR) study, LDN-211904 (compound 32) demonstrated the best metabolic stability among tested analogs, achieving a half-life (t1/2) of 348 minutes and an intrinsic clearance (CLint) of 4 μL/min/mg protein in mouse liver microsomes [1]. This represents a significant improvement in stability achieved by replacing the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine scaffold [1].

Metabolic Stability Liver Microsomes Pharmacokinetics

LDN-211904 Synergizes with Cetuximab to Overcome Resistance in Colorectal Cancer In Vivo

In a mouse xenograft model of colorectal cancer, LDN-211904 was shown to inhibit tumor growth and overcome resistance to the EGFR-targeting antibody Cetuximab. Administration of LDN-211904 at 0.1 mg/kg via intraperitoneal injection three times per week for 21 days resulted in significant inhibition of tumor growth in mice bearing Cetuximab-resistant SW48 cell xenografts [1]. The study demonstrates that combining LDN-211904 with Cetuximab effectively inhibits STAT3-activated cancer stem cell (CSC) stemness and Cetuximab resistance [1].

Colorectal Cancer Drug Resistance Cetuximab In Vivo Efficacy

LDN-211904 Suppresses EphB3 Autophosphorylation in Cellular Assays

In cellular assays, LDN-211904 at a concentration of 10 μM has been shown to suppress EphB3-induced autophosphorylation of the EphB3 receptor [1]. This direct measure of target engagement confirms that the compound's potent biochemical activity (IC50 = 79 nM) translates to effective inhibition of EphB3 signaling in a cellular context [1].

Cellular Target Engagement Autophosphorylation EphB3 Signaling

LDN-211904: Validated Research Applications and Procurement Guidance


Overcoming Cetuximab Resistance in Colorectal Cancer (CRC) Research

LDN-211904 is the molecule of choice for in vivo studies investigating mechanisms of resistance to Cetuximab in colorectal cancer. It is validated to inhibit tumor growth at a low dose of 0.1 mg/kg when administered intraperitoneally three times a week [1]. Researchers can confidently adopt this established protocol to study STAT3-activated cancer stem cell stemness and to evaluate the synergistic effects of co-targeting EGFR and EphB3 pathways [1].

Kinase Selectivity Profiling as a Tool to Exclude EphA6 and EphA7

For studies requiring broad inhibition of Eph receptor signaling while specifically preserving EphA6 and EphA7 activity, LDN-211904 provides a unique and validated tool. Its selectivity profile, defined against a panel of 288 kinases, guarantees that observed phenotypic changes are not confounded by inhibition of these two specific isoforms [1].

Long-Term In Vivo Studies Requiring Favorable Metabolic Stability

When planning chronic in vivo experiments, LDN-211904's superior metabolic stability (t1/2 = 348 min in mouse liver microsomes) makes it a preferable choice over less stable analogs [1]. This property minimizes the need for frequent compound re-dosing, reduces stress on animal models, and helps maintain consistent plasma concentrations for more reliable target engagement over extended periods.

Validation of EphB3 as a Target in Diverse Signaling Pathways

As a well-characterized, potent, and reversible EphB3 inhibitor, LDN-211904 serves as the standard molecular probe for validating the functional role of EphB3 in newly discovered signaling pathways or disease models. Its defined activity profile, including its suppression of EphB3 autophosphorylation at 10 µM in cells, provides a reliable baseline for confirming target engagement and downstream effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-211904

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.